molecular formula C30H44BrClN4O2 B14150945 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline CAS No. 736939-16-5

3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline

Cat. No.: B14150945
CAS No.: 736939-16-5
M. Wt: 608.1 g/mol
InChI Key: WQFSGKRGOLMFEK-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This compound, in particular, is notable for its complex structure, which includes bromine, chlorine, and nitrophenyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 3-bromo-5-chloroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form amines, which can interact with biological molecules, leading to various biological effects. The presence of halogen atoms (bromine and chlorine) and the nitrophenyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-chloroaniline: Similar structure but lacks the azo and nitrophenyl groups.

    4-nitroaniline: Contains the nitrophenyl group but lacks the azo linkage and halogen atoms.

    5-chloro-2-nitroaniline: Contains both nitrophenyl and halogen groups but lacks the azo linkage.

Uniqueness

3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is unique due to its combination of bromine, chlorine, nitrophenyl, and azo groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

736939-16-5

Molecular Formula

C30H44BrClN4O2

Molecular Weight

608.1 g/mol

IUPAC Name

3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline

InChI

InChI=1S/C30H44BrClN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-26-23-28(31)30(29(32)24-26)35-34-25-18-20-27(21-19-25)36(37)38/h18-21,23-24,33H,2-17,22H2,1H3

InChI Key

WQFSGKRGOLMFEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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